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Compound of Interest

Compound Name: Inobrodib

Cat. No.: B606545

A comprehensive review of the pre-clinical and clinical data on the efficacy of Inobrodib, a first-
in-class, oral p300/CBP bromodomain inhibitor, reveals a promising anti-cancer agent with a
distinct advantage in combination therapeutic approaches, particularly in relapsed/refractory
multiple myeloma.

Inobrodib has demonstrated clinical activity as a monotherapy, but its efficacy is significantly
enhanced when used in combination with other agents. This guide provides a detailed
comparison of Inobrodib's performance as a monotherapy versus in combination, supported
by available experimental data, detailed methodologies, and visual representations of its
mechanism of action and experimental workflows.

Mechanism of Action

Inobrodib is a potent and selective inhibitor of the bromodomains of the homologous histone
acetyltransferases p300 and CBP.[1][2][3] By binding to these bromodomains, Inobrodib
displaces p300/CBP from super-enhancer regions of chromatin, which are critical for the
expression of key oncogenes.[2][4][5] This leads to the downregulation of major cancer drivers,
including MYC and Interferon Regulatory Factor 4 (IRF4), ultimately resulting in cell cycle arrest
and inhibition of tumor growth.[4][5][6][7][8] Preclinical studies have shown that Inobrodib's
mechanism is synergistic with various standard-of-care agents.[2][4][9]
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Caption: Inobrodib’s mechanism of action in inhibiting cancer cell growth.

Comparative Efficacy: Monotherapy vs.
Combination Therapy
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Clinical trial data, primarily from the NCT04068597 study, provides a clear comparison of

Inobrodib's efficacy as a monotherapy versus in combination with pomalidomide and

dexamethasone in patients with relapsed/refractory multiple myeloma (RRMM).

Efficacy Endpoint

Inobrodib Monotherapy (at
RP2D)

Inobrodib + Pomalidomide
+ Dexamethasone

Objective Response Rate
(ORR)

33.3% (3/9 evaluable patients)
[1]

49% (across all dosing
cohorts)[10] to 75% (in the
highest dose cohort)[10][11]

Responses in Pomalidomide-

Refractory Patients

Not Applicable

50% ORR in patients whose
last therapy included

pomalidomide[10]

Best Responses Observed

1 Very Good Partial Response
(VGPR), 2 Partial Responses
(PR)[1]

1VGPR, 1 PR, 1 Minimal
Response (MR) in the initial

combination cohort

Duration of Response

Not extensively reported in

initial findings

Median of 6.3 months (across

all dosing cohorts)[10]

Preclinical Evidence of Synergistic Activity

Preclinical studies have consistently demonstrated the synergistic or additive effects of

Inobrodib when combined with other anti-cancer agents. In an OPM-2 human myeloma

xenograft model, Inobrodib showed additive or synergistic growth inhibitory activity when

combined with bortezomib, lenalidomide, and vorinostat.[9] This preclinical evidence provided a

strong rationale for investigating combination therapies in clinical settings.[3]

Clinical Trial Protocols

The primary clinical evidence for Inobrodib's efficacy comes from the Phase I/lla open-label

trial (NCT04068597).

Monotherapy Arm

o Patient Population: Patients with relapsed/refractory multiple myeloma who had exhausted

available standard of care treatment options.[1]
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» Dosing: Dose escalation ranged from 25-50 mg administered either once or twice daily on a
continuous or intermittent schedule in 28-day cycles.[1] The recommended Phase 2 dose
(RP2D) was identified as 35mg twice daily, 4 days on/3 days off.[1]

o Response Assessment: Investigator assessed per International Myeloma Working Group
(IMWG) criteria.[1]

Combination Therapy Arm (with Pomalidomide and
Dexamethasone)

» Patient Population: Patients with relapsed/refractory multiple myeloma who had exhausted
available or suitable standard of care treatment options.[12] A significant portion of these
patients were triple-class refractory and had prior BCMA therapy.[11][12]

e Dosing: Multiple dose escalation cohorts were evaluated, including Inobrodib 25mg or 35mg
twice daily on a 4 days on/3 days off schedule, in combination with standard doses of
pomalidomide (3mg or 4mg) and dexamethasone (20-40mg).[12][13]

» Response Assessment: Investigator assessed per IMWG criteria.[12]
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Caption: Generalized workflow for the NCT04068597 clinical trial.

Safety and Tolerability
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Inobrodib has demonstrated a manageable safety profile both as a monotherapy and in
combination.

e Monotherapy: The most common treatment-related Grade 3/4 adverse events were
thrombocytopenia and anemia.[1] Notably, Inobrodib monotherapy has not been shown to
cause neutropenia.[11][12][14] Thrombocytopenia was found to be promptly reversible upon
treatment interruption.[1]

o Combination Therapy: The safety profile of the Inobrodib, pomalidomide, and
dexamethasone combination was consistent with the known profiles of the individual agents,
with no new safety signals identified.[1][12] The most frequent Grade 3/4 events were
hematological, including neutropenia, thrombocytopenia, and anemia.[11][12]

Future Directions

The promising results from the combination therapy arms have paved the way for further
investigation. New cohorts in the ongoing Phase 1/2 trial are evaluating Inobrodib in
combination with BCMA-directed CD3 T-cell engagers like teclistamab and elranatamab for the
treatment of relapsed/refractory multiple myeloma.[7]

Conclusion

The available data strongly suggests that while Inobrodib holds promise as a monotherapy, its
true potential lies in combination therapies. The synergistic effects observed in preclinical
models have been translated into significantly improved objective response rates in heavily
pre-treated multiple myeloma patients in clinical trials, even in those refractory to prior
treatments. The manageable safety profile further supports the continued development of
Inobrodib as a cornerstone of combination regimens in hematological malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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